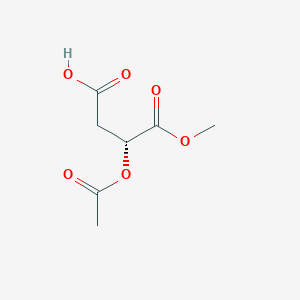

(3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid

Descripción general

Descripción

(3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid is an organic compound with a complex structure that includes an acetyloxy group, a methoxy group, and a keto group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the esterification of a precursor molecule with acetic anhydride to introduce the acetyloxy group. This is followed by a series of reactions to introduce the methoxy and keto groups under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

(3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antioxidant Properties

Research indicates that (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid exhibits significant antioxidant properties. Its ability to scavenge free radicals has been linked to potential therapeutic applications in preventing oxidative stress-related diseases. A study highlighted its efficacy in reducing oxidative damage in cellular models, suggesting its utility in formulating antioxidant-rich dietary supplements .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in various biological systems. In vitro studies showed that it can inhibit the production of pro-inflammatory cytokines, which positions it as a candidate for developing anti-inflammatory drugs. This application is particularly relevant in treating chronic inflammatory conditions such as arthritis and cardiovascular diseases .

Biochemical Applications

Metabolic Pathway Studies

this compound serves as a valuable tool in metabolic studies. It is utilized to trace metabolic pathways involving keto acids and their derivatives. By analyzing its incorporation into metabolic cycles, researchers can gain insights into energy metabolism and the regulation of metabolic disorders .

Enzyme Inhibition Studies

The compound has been studied for its role as an enzyme inhibitor, particularly in pathways involving acyl-CoA synthetases. Its inhibitory action can help elucidate the mechanisms of fatty acid metabolism, providing a basis for developing therapeutic agents targeting metabolic syndromes .

Material Science

Polymer Synthesis

In material science, this compound is explored as a monomer for synthesizing biodegradable polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties, making it suitable for applications in sustainable packaging materials .

Case Studies

Mecanismo De Acción

The mechanism by which (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid exerts its effects involves interactions with specific molecular targets. The acetyloxy group can participate in esterification reactions, while the methoxy and keto groups can engage in hydrogen bonding and other interactions with biological molecules. These interactions can influence enzyme activity and metabolic pathways.

Comparación Con Compuestos Similares

Similar Compounds

(3R)-3-Hydroxy-4-methoxy-4-oxobutanoic acid: Similar structure but with a hydroxyl group instead of an acetyloxy group.

(3R)-3-(Methoxy)-4-methoxy-4-oxobutanoic acid: Contains an additional methoxy group.

(3R)-3-(Acetyloxy)-4-hydroxy-4-oxobutanoic acid: Contains a hydroxyl group instead of a methoxy group.

Uniqueness

(3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid is unique due to the presence of both acetyloxy and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Actividad Biológica

(3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid, also known as a derivative of methoxy-oxobutanoic acid, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₅H₈O₅

- CAS Number : 39701-84-3

This compound features an acetyloxy group, a methoxy group, and a keto group, contributing to its unique reactivity and biological properties.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit key enzymes involved in inflammatory pathways, such as lipoxygenase (LOX) and cyclooxygenase (COX), which are critical in the synthesis of pro-inflammatory mediators.

- Antioxidant Properties : The presence of methoxy and acetyloxy groups suggests potential antioxidant activity, possibly through the scavenging of reactive oxygen species (ROS).

- Cytotoxicity : In vitro studies have shown that this compound can exhibit cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as 5-lipoxygenase (5-LOX), leading to reduced synthesis of leukotrienes, which are mediators of inflammation .

- Modulation of Signaling Pathways : It may affect signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells .

Case Study 1: Inhibition of Inflammatory Mediators

A study investigated the effect of this compound on human immune cells. Results showed a significant reduction in leukotriene production when cells were treated with this compound, suggesting a potent anti-inflammatory effect. The IC50 value for 5-LOX inhibition was determined to be around 0.11 μM, indicating strong inhibitory capacity .

Case Study 2: Antioxidant Activity

In another study focusing on oxidative stress models, this compound demonstrated significant antioxidant activity by reducing ROS levels in cultured cells. The compound was found to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Comparative Biological Activity Table

Propiedades

Número CAS |

39701-84-3 |

|---|---|

Fórmula molecular |

C7H10O6 |

Peso molecular |

190.15 g/mol |

Nombre IUPAC |

(3S)-3-acetyloxy-4-methoxy-4-oxobutanoic acid |

InChI |

InChI=1S/C7H10O6/c1-4(8)13-5(3-6(9)10)7(11)12-2/h5H,3H2,1-2H3,(H,9,10)/t5-/m0/s1 |

Clave InChI |

DQUIKZDAUFIOEL-YFKPBYRVSA-N |

SMILES |

CC(=O)OC(CC(=O)O)C(=O)OC |

SMILES isomérico |

CC(=O)O[C@@H](CC(=O)O)C(=O)OC |

SMILES canónico |

CC(=O)OC(CC(=O)O)C(=O)OC |

Pictogramas |

Corrosive |

Sinónimos |

2-(S)-(Acetyloxy)butanedioic Acid 1-Methyl Ester; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.